

physical and chemical properties of triethanolammonium salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethanolammonium*

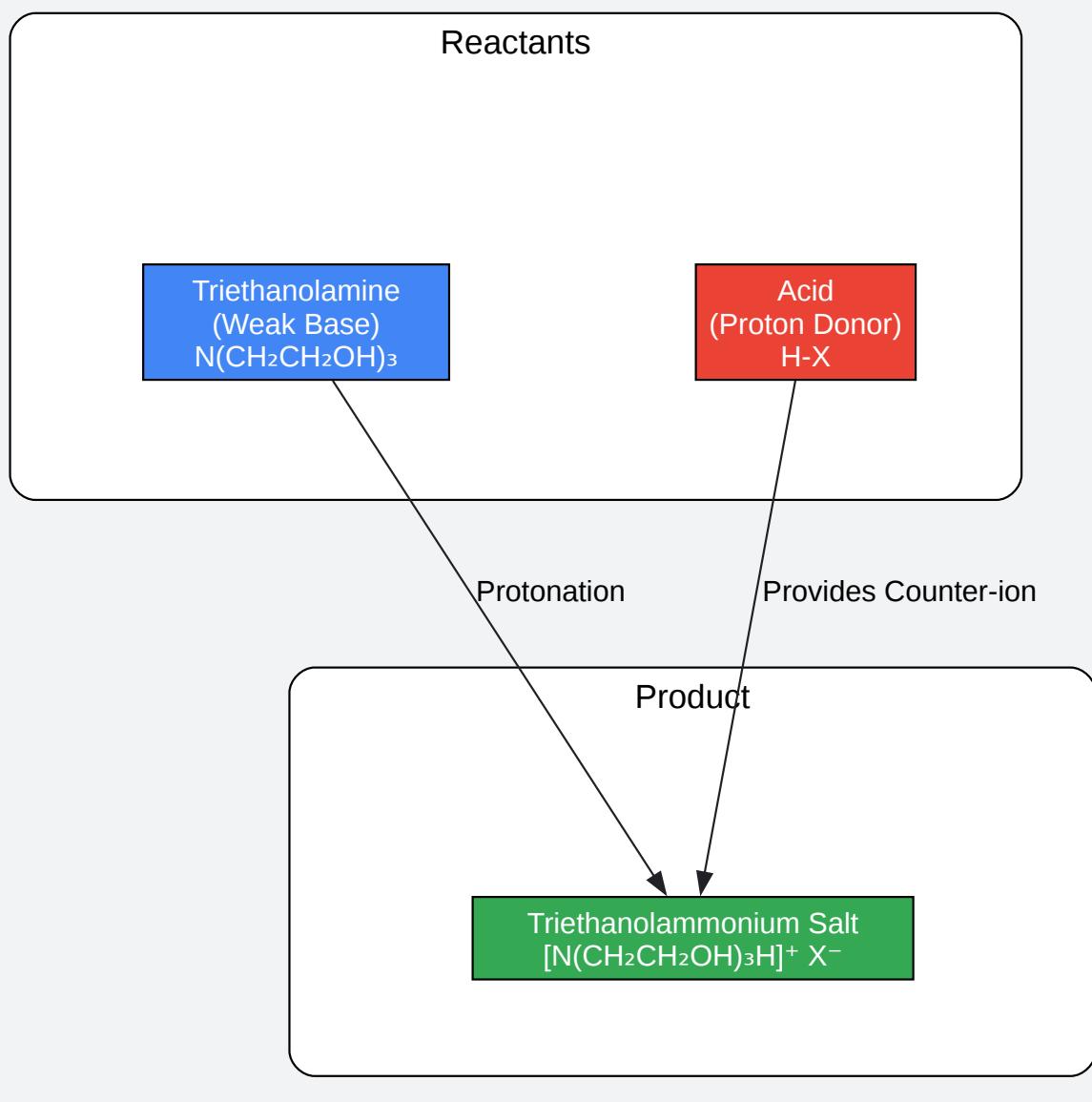
Cat. No.: *B1229115*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Triethanolammonium Salts**

Introduction

Triethanolammonium salts are a class of organic compounds formed from the acid-base neutralization reaction between triethanolamine (TEA), a tertiary amine and triol, and an acid. [1] The lone pair of electrons on the nitrogen atom of triethanolamine makes it a weak base, capable of accepting a proton to form the **triethanolammonium** cation.[1] These salts are of significant interest across various industries, particularly in pharmaceuticals and personal care products, due to their versatile properties. They function as surfactants, emulsifiers, pH buffering agents, and are instrumental in the formation of pharmaceutical salts to enhance the physicochemical properties of active pharmaceutical ingredients (APIs).[2][3][4][5]


The formation of a salt can significantly alter a drug's properties, such as solubility, stability, and dissolution rate, which are critical for its therapeutic efficacy.[4][5][6] This guide provides a comprehensive overview of the core physical and chemical properties of **triethanolammonium** salts, detailed experimental protocols for their characterization, and their applications, tailored for researchers, scientists, and drug development professionals.

General Chemical Properties and Synthesis

Formation and Structure: **Triethanolammonium** salts are synthesized through a proton transfer reaction, where the acidic proton from an inorganic or organic acid is transferred to the

basic nitrogen atom of triethanolamine.[7][8] This results in an ionic complex comprising the **triethanolammonium** cation, $[\text{N}(\text{CH}_2\text{CH}_2\text{OH})_3\text{H}]^+$, and the corresponding anion of the acid.[9] In the solid state, many **triethanolammonium** salts exhibit a unique tricyclic structure known as a "protatrane," where the proton on the nitrogen is directed inward and forms intramolecular hydrogen bonds with the oxygen atoms of the hydroxyethyl groups.[9]

General Synthesis of Triethanolammonium Salts

[Click to download full resolution via product page](#)

Caption: General synthesis of a **triethanolammonium** salt via proton transfer.

Physical Properties

The physical properties of **triethanolammonium** salts are highly dependent on the nature of the counter-anion.

Appearance and Melting Point: These salts can range from viscous, colorless to pale yellow liquids to white crystalline solids.[10][11] Their melting points vary significantly; for instance, triethanolamine hydrochloride is a crystalline solid with a melting point of 177-179 °C, whereas many salts formed with organic acids are classified as protic ionic liquids with melting points below 100 °C.[7][12]

Table 1: Physical Properties of Selected **Triethanolammonium** Salts

Salt Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
Triethanolammonium Chloride	637-39-8	C ₆ H ₁₆ CINO ₃	185.65	177-179[12]	White crystalline powder[11][12]
Triethanolamine Lauryl Sulfate	139-96-8	C ₁₈ H ₄₁ NO ₇ S	415.59	Not specified	Viscous, yellow liquid[13]
Triethanolammonium Salicylate	2174-16-5	C ₁₃ H ₂₁ NO ₆	287.31	Not specified	Not specified
Triethanolammonium Octanoate	Not specified	C ₁₄ H ₃₁ NO ₅	293.42	Not specified	Colorless to pale yellow viscous liquid[10]

| Triethylammonium Chloride | 554-68-7 | C₆H₁₆ClN | 137.65 | 255-258 | Powder |

Solubility: The solubility profile is governed by the amphiphilic nature of the salt. The **triethanolammonium** cation is hydrophilic due to its hydroxyl groups, while the anion can be either hydrophilic or lipophilic.[10] Triethanolamine itself is miscible with water, methanol, and acetone, but has low solubility in non-polar solvents like n-heptane.[14][15][16] Consequently, its salts are generally soluble in water and polar protic solvents.[10][17][18] For example, triethanolamine lauryl sulfate is soluble in water and functions as an effective surfactant.

Table 2: Solubility of Triethanolamine and its Salts

Compound	Solvent	Temperature (°C)	Solubility
Triethanolamine	Water	20	Miscible[16]
Triethanolamine	Methanol	25	Miscible[15]
Triethanolamine	Acetone	25	Miscible[15]
Triethanolamine	Benzene	25	4.2% (w/w)[14][15]
Triethanolamine	n-Heptane	25	<0.1%[14]
Triethanolammonium Chloride	Water	20	Soluble[12]
Octanoic Acid Triethanolamine Salt	Polar Protic Solvents (e.g., Ethanol)	Ambient	Expected to be highly soluble[10]

| Octanoic Acid Triethanolamine Salt | Non-polar Solvents (e.g., n-Heptane) | Ambient | Low solubility expected[10] |

pKa and pH: The pKa of the conjugate acid of triethanolamine is consistently reported to be around 7.76–7.8 at 25°C.[17][19][20] This value is crucial for buffer preparation. The pH of an aqueous solution of a **triethanolammonium** salt depends on the strength of the acid from which it was formed. A 0.1N aqueous solution of triethanolamine has a pH of about 10.5, while salts like triethylammonium chloride can have a pH around 5 in solution.[14][16]

Chemical Properties

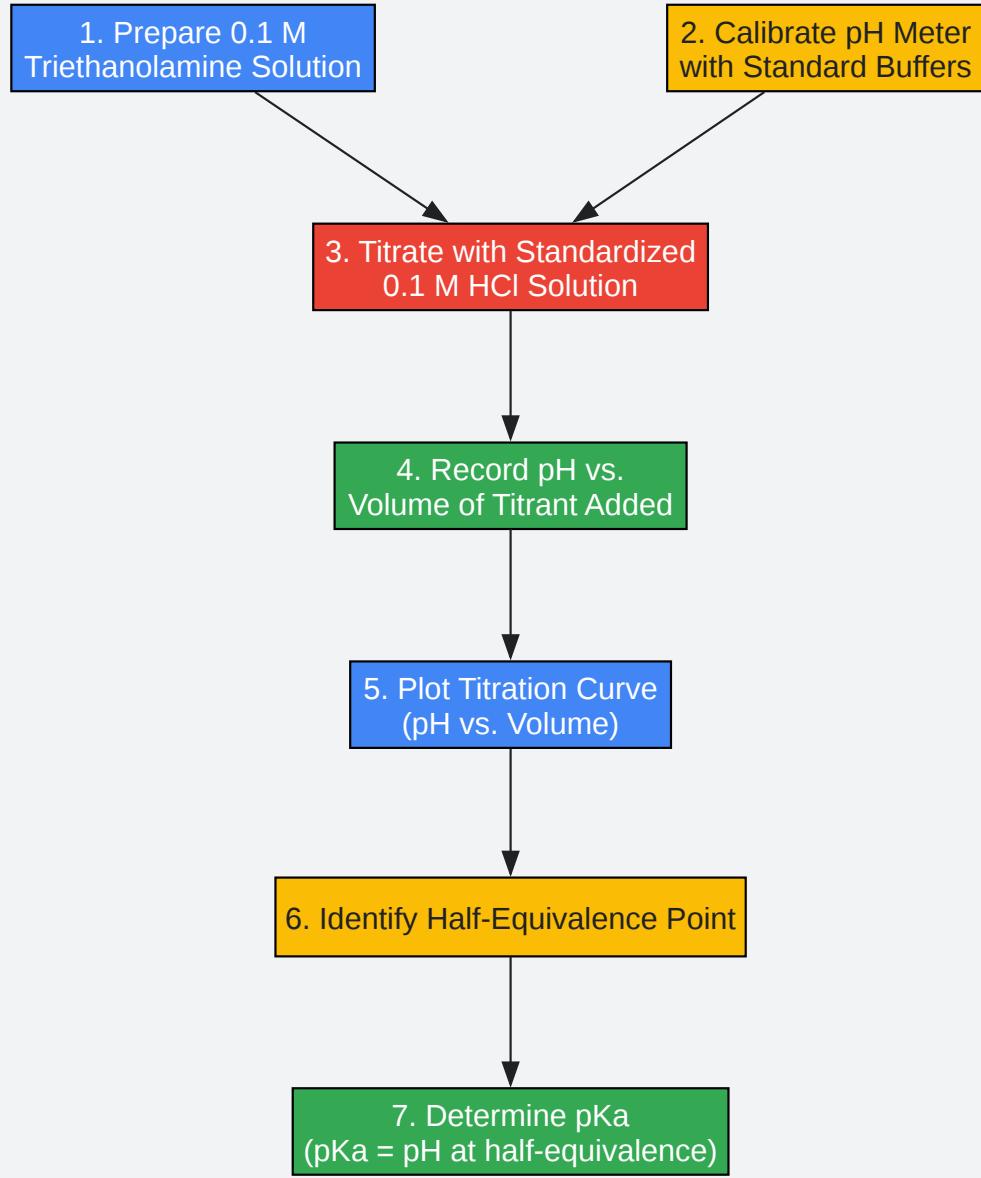
Thermal Stability: Triethanolamine is the most thermally stable of the common ethanolamines.
[21][22] Its decomposition typically begins at temperatures above 200°C.[22] The thermal stability of its salts is also a critical parameter. For instance, the thermal decomposition of octanoic acid triethanolamine salt begins at approximately 185°C and is complete by 300°C.
[23] The decomposition of metalorganic complexes of TEA often proceeds in several steps, starting with the loss of the ethanol groups.[24]

Table 3: Thermal Decomposition Data

Compound	Onset of Decomposition	Atmosphere	Reference
Triethanolamine (TEA)	> 200 °C	Not specified	[22]
Octanoic Acid Triethanolamine Salt	~185 °C	Not specified	[23]

| Cerium-TEA Complex | ~200 °C | Air and Nitrogen | [24] |

Reactivity and Surfactant Properties: **Triethanolammonium** salts can undergo reactions typical of alcohols and amines. With higher fatty acids, they form water-soluble soaps that are excellent emulsifying agents.[16][17] Salts derived from long-chain fatty acids, such as triethanolamine lauryl sulfate (TLS), are widely used as anionic surfactants.[3][13] TLS is valued for its ability to create dense, creamy foam, its high solubility, and for being milder than its sodium salt counterpart, sodium lauryl sulfate (SLS).[25] It functions as a cleansing and foaming agent in numerous personal care products.[3]


Experimental Protocols

Detailed and standardized experimental procedures are essential for the accurate characterization of **triethanolammonium** salts.

Protocol 1: Determination of pKa by Potentiometric Titration This method is highly accurate for determining the pKa of weak bases like triethanolamine and its salts.[1]

- Preparation: Prepare a standard solution of the **triethanolammonium** salt in deionized water. Prepare a standardized titrant solution of a strong acid, such as hydrochloric acid (HCl).
- Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Titration: Place a known volume of the salt solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the HCl titrant in small, precise increments, recording the pH after each addition.
- Data Analysis: Plot the measured pH versus the volume of HCl added to generate a titration curve.
- pKa Determination: The pKa is equal to the pH at the half-equivalence point, where half of the base has been neutralized.[\[1\]](#)

Workflow for pKa Determination by Potentiometric Titration

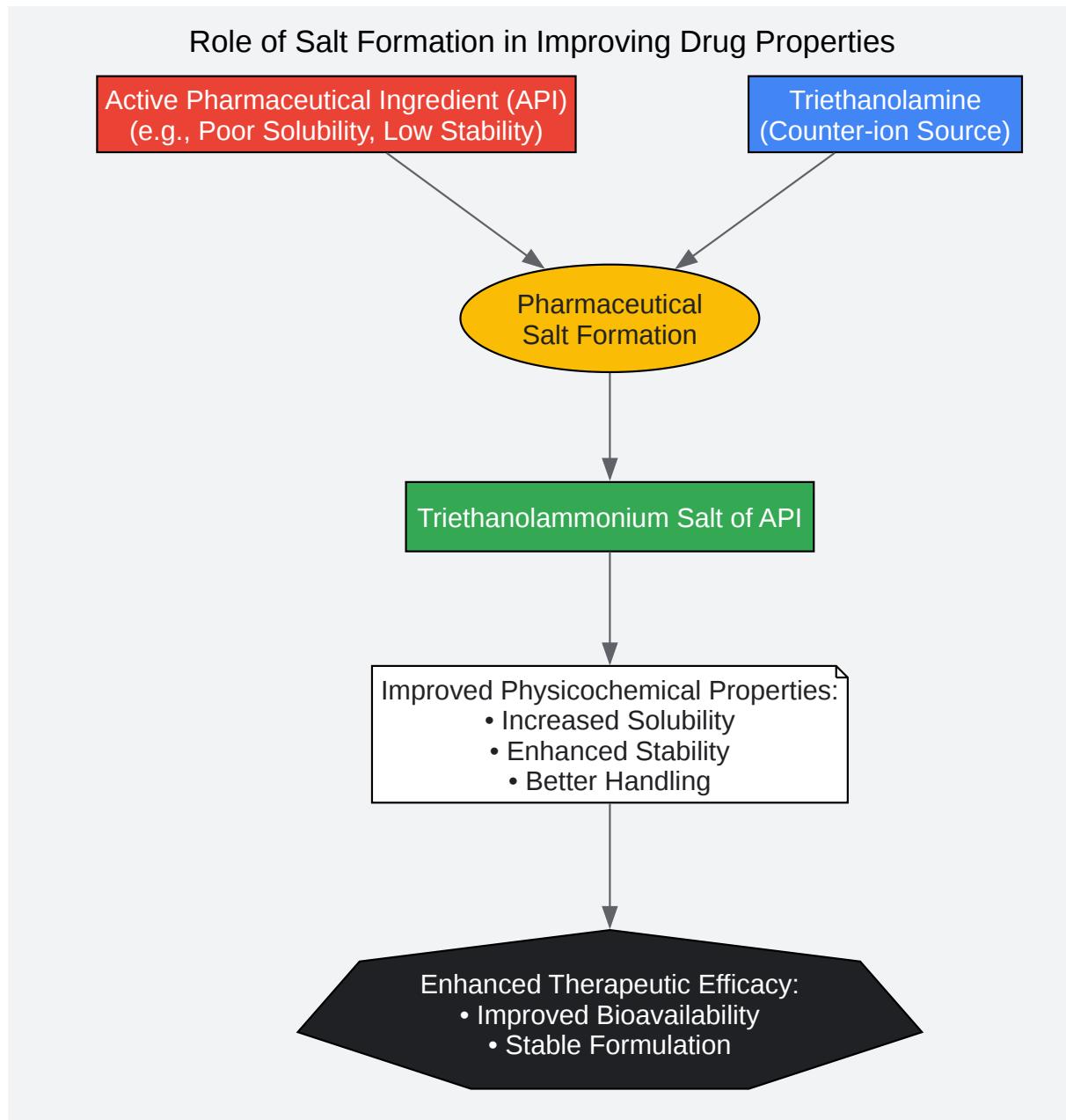
[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the pKa of a weak base.

Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, providing a profile of

its decomposition.[\[23\]](#)

- Instrument Setup: Calibrate the TGA instrument for temperature and mass.
- Sample Preparation: Accurately weigh a small amount of the **triethanolammonium** salt sample (typically 5-10 mg) into a TGA pan.
- Analysis: Place the pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- Data Collection: Record the sample mass as a function of temperature.
- Analysis: Analyze the resulting TGA curve (thermogram) to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residue mass.


Protocol 3: Synthesis of **Triethanolammonium** Salts This is a general procedure for synthesizing protic ionic liquids (PILs) from triethanolamine.[\[7\]](#)[\[26\]](#)

- Reaction Setup: In a round-bottom flask, dissolve a specific molar amount of triethanolamine in a suitable solvent (e.g., methanol) or use it neat.
- Acid Addition: Slowly add an equimolar amount of the desired carboxylic or inorganic acid to the triethanolamine solution while stirring. The reaction is often exothermic and may require cooling.
- Reaction Completion: Continue stirring the mixture at room temperature or with gentle heating for several hours to ensure the proton transfer reaction is complete.
- Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
- Characterization: Characterize the resulting salt using techniques such as NMR (^1H , ^{13}C), FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.[\[7\]](#)

Applications in Drug Development

The ability to modify the properties of an API by forming a salt is a cornerstone of drug development.[\[4\]](#) An estimated 50% of all drugs are administered as salts to overcome suboptimal properties of the parent molecule.[\[4\]](#)

- Improved Solubility and Bioavailability: For poorly water-soluble drugs (BCS Class II and IV), converting them to a salt form is a common strategy to increase aqueous solubility and dissolution rate, which can lead to enhanced oral bioavailability.[\[27\]](#)
- Enhanced Stability: Salt formation can improve the chemical and physical stability of a drug, leading to a longer shelf life.[\[5\]](#)
- pH Adjustment and Buffering: Triethanolamine and its salts are used as alkalizing agents and buffers in topical and injectable formulations to maintain a pH that ensures drug stability and minimizes irritation.[\[1\]](#)[\[16\]](#)
- Emulsification: In topical formulations like creams and lotions, **triethanolammonium** salts of fatty acids (soaps) are used as emulsifiers to create stable oil-in-water emulsions.[\[2\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: Logical flow of improving drug properties via salt formation.

Conclusion

Triethanolammonium salts are a versatile class of compounds with a wide range of tunable physical and chemical properties. Their roles as surfactants, emulsifiers, and buffering agents are well-established. For drug development professionals, the strategic use of triethanolamine to form salts provides a powerful tool to overcome challenges related to the solubility, stability, and bioavailability of active pharmaceutical ingredients. A thorough understanding of their properties, supported by robust analytical characterization, is essential for their effective application in modern pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [Articles](http://globalrx.com) [globalrx.com]
- 3. specialchem.com [specialchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and properties of triethanolamine-based salts with mineral and organic acids as protic ionic liquids-MedSci.cn [medsci.cn]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. TRIETHANOLAMINE HYDROCHLORIDE | 637-39-8 [chemicalbook.com]
- 13. Triethanolamine Lauryl Sulfate (LST) - La Despensa del Jabón [ladespensadeljabon.com]
- 14. Triethanolamine [drugfuture.com]

- 15. benchchem.com [benchchem.com]
- 16. phexcom.com [phexcom.com]
- 17. Triethanolamine | 102-71-6 [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Triethanolamine CAS#: 102-71-6 [m.chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. en.psgraw.com [en.psgraw.com]
- 26. Tris(2-hydroxyethyl)ammonium-Based Protic “Ionic Liquids”: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- To cite this document: BenchChem. [physical and chemical properties of triethanolammonium salts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1229115#physical-and-chemical-properties-of-triethanolammonium-salts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com